1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
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Description
1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Carbocyclic Analogs
Research has shown that similar compounds, particularly carbocyclic analogs of uracil nucleosides, have been synthesized for potential application in biological systems. These analogs were created through the treatment of hydroxyl derivatives with specific isocyanates, leading to compounds that were then tested for activity against cancer cells and leukemia, albeit without significant activity in the explored contexts (Shealy & O'dell, 1976). This suggests that structurally similar compounds could be synthesized and explored for their potential therapeutic applications.
Quantum Chemical and Spectroscopic Studies
Another area of research involves quantum chemical and spectroscopic studies of compounds with similar structural features. Such studies provide detailed insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of these compounds at the atomic level. This information is valuable for designing compounds with specific electronic properties, which could have applications in material science and molecular electronics (Saraçoǧlu & Cukurovalı, 2013).
Development of Acetylcholinesterase Inhibitors
Compounds with urea functionalities have been synthesized and assessed for their antiacetylcholinesterase activity, indicating their potential use in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease. These studies aim to optimize the spacer length and conformational flexibility of the molecules to enhance their inhibitory activities (Vidaluc et al., 1995). This demonstrates the potential for compounds like 1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea to be optimized for neurological applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-22-18(11-19-17(21)20-16-4-2-3-5-16)14-7-12-6-13(9-14)10-15(18)8-12/h12-16H,2-11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOVCXVOHYOFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.